molecular formula C29H28N6O5S B2992616 N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide CAS No. 391941-35-8

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide

Número de catálogo: B2992616
Número CAS: 391941-35-8
Peso molecular: 572.64
Clave InChI: HZWGWFXQUHBLOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a sulfanyl-linked 2-oxoethyl-tetrahydroquinoline moiety at position 3. The benzamide group at position 3 includes a 3-nitro substituent, enhancing electron-withdrawing properties.

Propiedades

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O5S/c1-19-13-14-21(16-24(19)35(38)39)28(37)30-17-26-31-32-29(34(26)23-11-5-6-12-25(23)40-2)41-18-27(36)33-15-7-9-20-8-3-4-10-22(20)33/h3-6,8,10-14,16H,7,9,15,17-18H2,1-2H3,(H,30,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWGWFXQUHBLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCCC5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide involves multiple steps, including the formation of the triazole ring, the attachment of the quinoline derivative, and the introduction of the nitrobenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction of the nitro group would produce an amine derivative.

Aplicaciones Científicas De Investigación

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazole and quinoline derivatives.

    Industry: The compound can be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and quinoline derivative may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Core Structural Similarities and Variations

The 1,2,4-triazole core is a common feature in several bioactive compounds (Table 1). Key structural variations include:

  • Substituents on the triazole ring : The target compound’s 2-methoxyphenyl group differs from the 2,5-dimethoxyphenyl in N-[[5-[2-(indolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide (), which may alter steric effects and binding affinity.
  • Benzamide substituents : The 3-nitro group in the target is distinct from the 3,4,5-trimethoxy or 4-methoxy groups in analogues (), affecting electronic properties and target interactions.
Table 1: Structural and Bioactivity Comparison of Selected Analogues
Compound Name/Structure Key Structural Differences from Target Reported Bioactivity Reference
N-[[5-[2-(Indolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide 2,5-Dimethoxyphenyl; 3-methoxybenzamide Not specified
N-{[5-{[2-(Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide Benzothiazolylamino; 3,4,5-trimethoxybenzamide Enzyme inhibition (hypothetical)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfamoyl group; oxazole ring Antimicrobial activity
N-[(4-Benzyl-5-{[2-(hydroxyamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide Benzyl group; hydroxyamino substituent Chelation potential

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target’s sulfanyl group and 2-oxoethyl moiety may show νC=O (~1680 cm⁻¹) and νC-S (~1250 cm⁻¹) stretches, similar to S-alkylated triazoles (). The absence of νS-H (~2600 cm⁻¹) confirms the thione tautomer in analogues .
  • NMR: The ¹H-NMR of the tetrahydroquinolinyl group would display distinct aromatic and aliphatic proton signals, differing from indolinyl or benzothiazolyl analogues ().

Computational Similarity Analysis

Using Tanimoto coefficients (), the target shows moderate similarity (~60–70%) to triazole-based sulfonamides () and benzothiazole derivatives (). High similarity in Morgan fingerprints suggests shared pharmacophoric features, such as hydrogen-bond acceptors (nitro, carbonyl) and hydrophobic regions (tetrahydroquinoline) .

Bioactivity and Mechanism of Action

  • Antimicrobial Potential: The 3-nitro group in the target may enhance activity against Gram-negative bacteria, as seen in nitro-containing sulfonamides ().
  • Enzyme Inhibition: Analogues with benzothiazole or indoline moieties () inhibit histone deacetylases (HDACs) or kinases, suggesting the target’s tetrahydroquinoline group could interact with similar targets.
  • Cytotoxicity : Compounds with electron-withdrawing groups (e.g., nitro) often exhibit higher cytotoxicity, as observed in NCI-60 screening data ().

Actividad Biológica

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C26H25N5O3S
  • Molecular Weight: 519.64 g/mol
  • Purity: Typically around 95%

The structure includes a triazole ring, a methoxyphenyl group, and a tetrahydroquinoline moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action: The triazole ring may inhibit enzymes involved in the synthesis of microbial cell walls or interfere with metabolic pathways critical for microbial survival.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This CompoundVariousNot yet tested

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. It is hypothesized that the compound could induce apoptosis in cancer cells through multiple pathways:

  • Inhibition of Cell Proliferation: By disrupting key signaling pathways involved in cell division.
  • Induction of Apoptosis: Via activation of caspases and other apoptotic factors.

Case Study: Anticancer Screening

A study conducted on similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The IC50 values were reported in the range of 10–20 µM.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)12Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for assessing the therapeutic potential of this compound:

Absorption and Distribution

Studies suggest that compounds with similar structures exhibit good oral bioavailability and can cross biological membranes effectively due to their lipophilic nature.

Metabolism

The compound is likely metabolized via hepatic pathways involving cytochrome P450 enzymes. Further studies are needed to elucidate specific metabolic routes.

Toxicity

Initial toxicity assessments indicate low acute toxicity in animal models; however, chronic exposure studies are necessary to fully understand long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.